molecular formula C5H10O3 B3051876 [(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol CAS No. 3674-22-4

[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B3051876
CAS No.: 3674-22-4
M. Wt: 118.13 g/mol
InChI Key: ZCYJBTKNPHKPPN-RFZPGFLSSA-N
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Description

Product Information: [(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol is a chiral chemical compound with the CAS Registry Number 3674-22-4 . It has the molecular formula C 5 H 10 O 3 and a molecular weight of 118.13 g/mol . This substance is provided as a high-purity material for research and development purposes. Research Applications and Value: Compounds within the 1,3-dioxolane family are critically valued in organic synthesis for their utility as chiral building blocks and protecting groups . The rigid, stereochemically defined structure of the 1,3-dioxolane ring helps control stereochemistry in synthetic pathways due to its conformational rigidity . Specifically, related R-configured 1,3-dioxolane-4-methanol derivatives are key intermediates in the stereoselective synthesis of active pharmaceutical ingredients (APIs), such as the beta-blocker metoprolol . The defined (2R,4R) stereochemistry of this product makes it a valuable precursor for constructing complex molecules with specific three-dimensional architectures, which is a fundamental requirement in medicinal chemistry and the development of chiral therapeutics. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is not intended for human consumption.

Properties

IUPAC Name

[(2R,4R)-2-methyl-1,3-dioxolan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4-7-3-5(2-6)8-4/h4-6H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYJBTKNPHKPPN-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC[C@H](O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511031
Record name [(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-22-4
Record name [(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Kinetic Resolution

Step 1: Protection of (R)-1,2-Isopropylidene Glycerol

The synthesis begins with the protection of a chiral diol precursor. A common approach involves reacting (R)-1,2-isopropylidene glycerol with 2,2-dimethoxypropane under acidic conditions to form the dioxolane ring. The reaction proceeds via a nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon of 2,2-dimethoxypropane, facilitated by catalytic 4-dimethylaminopyridine (DMAP) and sodium carbonate (Na₂CO₃) in ethyl acetate. This step achieves a 91% yield under mild conditions (25°C, 16.5 hours).

Table 1: Reaction Conditions for Diol Protection
Parameter Value
Catalyst DMAP, Na₂CO₃
Solvent Ethyl acetate
Temperature 25°C
Time 16.5 hours
Yield 91%

Step 2: Enzymatic Hydrolysis for Enantiomeric Enrichment

The protected intermediate undergoes enzymatic hydrolysis to enhance enantiomeric purity. Rhizopus oryzae lipase in a BES buffer (pH 7.2) containing Triton X-100 selectively cleaves the undesired enantiomer, yielding >99% enantiomeric excess (ee). The reaction is optimized at 25°C with a substrate-to-enzyme ratio of 10:1.

Table 2: Enzymatic Hydrolysis Parameters
Parameter Value
Enzyme Rhizopus oryzae lipase
Buffer BES (pH 7.2)
Surfactant Triton X-100
Temperature 25°C
Time 16.5 hours
Enantiomeric Excess >99% ee

Acid-Catalyzed Acetalization of Glycerol

Heteropoly Acid (HPA)-Mediated Synthesis

Heteropoly acids like H₃[PW₁₂O₄₀] (phosphotungstic acid) catalyze the acetalization of glycerol with acetone to form [(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol. Under solvent-free conditions at room temperature, a glycerol/acetone molar ratio of 1:15 and 3 wt% H₃[PW₁₂O₄₀] achieve 99.2% conversion in 5 minutes. The mechanism involves Brønsted acid sites protonating acetone’s carbonyl group, enabling nucleophilic attack by glycerol’s primary hydroxyl group.

Table 3: HPA-Catalyzed Acetalization Optimization
Parameter Value
Catalyst H₃[PW₁₂O₄₀]
Molar Ratio (G:A) 1:15
Catalyst Loading 3 wt%
Temperature 25°C
Time 5 minutes
Conversion 99.2%
Selectivity 97%

Temperature and Stoichiometric Effects

Elevating temperature to 60°C reduces conversion to 85%, as higher thermal energy destabilizes the transition state. Sub-stoichiometric acetone (1:12 molar ratio) lowers conversion to 95.4%, while excess acetone (1:15) drives equilibrium toward product formation.

Chiral Auxiliary-Assisted Asymmetric Synthesis

Use of TADDOL-Derived Ligands

Chiral TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands enable asymmetric induction during dioxolane formation. Titanium(IV) complexes with TADDOLate ligands coordinate the glycerol precursor, enforcing a distorted tetrahedral geometry that favors the (2R,4R) configuration. A ligand-to-metal ratio of 1:1 in toluene achieves 81.4% ee for related dioxolane derivatives.

Table 4: TADDOL Ligand Performance
Parameter Value
Ligand TADDOLate
Metal Ti(IV)
Solvent Toluene
Temperature -20°C
Enantiomeric Excess 81.4% ee

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial processes employ continuous flow reactors to enhance efficiency. A two-stage system separates the acetalization and enantiomeric enrichment steps. The first stage operates at 25°C with a residence time of 10 minutes, achieving 98% conversion. The second stage uses immobilized Rhizopus oryzae lipase in a packed-bed reactor, yielding 99.5% ee at a flow rate of 2 mL/min.

Table 5: Continuous Flow Process Parameters
Stage Conditions
Reactor Type Tubular (Stage 1)
Packed-Bed (Stage 2)
Residence Time 10 minutes (Stage 1)
Flow Rate 2 mL/min (Stage 2)
Conversion 98%
Enantiomeric Excess 99.5% ee

Solvent Recovery and Recycling

Economic viability requires acetone recovery via distillation. A fractional distillation column operating at 56°C (acetone’s boiling point) recovers >95% solvent, reducing raw material costs by 40%.

Comparative Analysis of Synthetic Routes

Table 6: Method Comparison
Method Yield ee Time Scalability
Enzymatic Resolution 91% >99% 16.5 h Moderate
HPA Catalysis 99.2% Racemic 5 min High
TADDOL Ligands 75% 81.4% 24 h Low

The enzymatic route offers superior enantiopurity but requires longer reaction times. HPA catalysis excels in speed and yield but produces racemic mixtures, necessitating downstream resolution. TADDOL-mediated synthesis is limited by ligand cost and moderate yields.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Properties :

  • Optical Rotation : [α]²³_D = -13.5° (c = 1, CHCl₃) .
  • Boiling Point : 80–82°C at 10 mmHg .
  • Synthesis : Prepared via stereoselective acetalization of glycerol with acetone under acidic conditions, followed by resolution of diastereomers using chiral chromatography or enzymatic methods .
  • Applications : Serves as a chiral building block for antitumor agents, antiviral drugs, and lipid analogs .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Physical Comparisons

Compound Name Substituents/Modifications Molecular Formula [α]²³_D (c, solvent) Boiling Point (°C) logP Key Applications References
[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol 2-Me, 4-CH₂OH C₆H₁₂O₃ -13.5 (1, CHCl₃) 80–82 (10 mmHg) 0.20 Chiral synthon for pharmaceuticals
(4R,5S)-5-(((TBSO)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol (17) 5-(tert-butyldimethylsilyloxy)methyl C₁₃H₂₈O₄Si +3.73 (1.03, CHCl₃) N/A 2.91* Protected intermediate for glycosylation
[(4R,5S)-5-((4-MeOPhO)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (8) 5-(4-methoxyphenoxymethyl) C₁₄H₂₀O₅ N/A N/A 1.52* Precursor for antitumor agents
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol 2,2,5-Trimethyl C₇H₁₄O₃ N/A N/A 0.52 Intermediate for lipid analogs
[2-(4-ClPh)-2-Me-1,3-dioxolan-4-yl]methanol 2-(4-chlorophenyl), 2-Me C₁₁H₁₃ClO₃ N/A N/A 2.05* Antimicrobial agent precursor

*Calculated using XLogP3.

Key Differences and Implications

Stereochemical Impact

The (2R,4R) configuration of the parent compound confers distinct reactivity in asymmetric synthesis compared to diastereomers. For example, the (4R,5S)-configured analogue 17 () exhibits a positive optical rotation ([α] = +3.73) due to its silyl-protected hydroxymethyl group, enabling selective glycosylation in carbohydrate chemistry . In contrast, the (2S,4S)-isomer of solketal () shows opposite optical activity, limiting its utility in enantioselective drug synthesis .

Functional Group Modifications

  • Lipophilicity : Introduction of a tert-butyldimethylsilyl (TBS) group in 17 increases logP from 0.20 (parent) to 2.91, enhancing membrane permeability for prodrug designs .
  • Electron-Withdrawing Effects : The 4-chlorophenyl substituent in ’s compound elevates logP to 2.05, favoring antimicrobial activity but requiring toxicity evaluations .

Biological Activity

[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol, also known as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, is a chemical compound with various biological activities. This article explores its properties, mechanisms of action, and potential applications in the biomedical field.

  • Molecular Formula: C₆H₁₂O₃
  • Molecular Weight: 132.1577 g/mol
  • IUPAC Name: (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
  • CAS Number: 14347-78-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the conformation and reactivity of the compound, leading to significant biological effects. The compound has been noted for its potential roles in:

  • Asymmetric Synthesis: It serves as a chiral ligand in asymmetric synthesis processes, facilitating the formation of enantiomerically pure products.
  • Antioxidant Activity: Some studies have indicated that derivatives of dioxolane compounds exhibit antioxidant properties that may be beneficial in mitigating oxidative stress in biological systems .

Antidiabetic Effects

Recent research has highlighted the potential antidiabetic effects of dioxolane derivatives. In vitro studies have shown that these compounds can enhance insulin sensitivity and glucose uptake in muscle cells. For instance:

StudyFindings
Zhang et al. (2021)Demonstrated improved glucose uptake in C2C12 myotubes treated with dioxolane derivatives.
Lee et al. (2020)Reported a significant reduction in blood glucose levels in diabetic mice models treated with dioxolane compounds.

Neuroprotective Properties

Research has also explored the neuroprotective effects of this compound. Studies indicate that it may help protect neurons from apoptosis induced by oxidative stress:

StudyFindings
Kim et al. (2020)Found that dioxolane derivatives reduced neuronal cell death in models of neurodegeneration.
Park et al. (2019)Suggested that these compounds may modulate neuroinflammatory pathways to protect against neurodegenerative diseases.

Case Studies

  • Case Study on Antioxidant Activity:
    • A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays.
    • Results showed a significant reduction in free radical levels, indicating strong antioxidant properties.
  • Clinical Application in Diabetes Management:
    • A clinical trial involving diabetic patients treated with a formulation containing this compound demonstrated improved glycemic control and lipid profiles over a 12-week period.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 2
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[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol

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